Regioisomeric Identity Defines a Distinct Chemical Scaffold versus 3-Amino and 3-Aryl Analogs
The target compound is a 4-aryl-5-aminopyrazole. Its closest analog, 3-(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-48-9), is a 3-aryl-5-aminopyrazole regioisomer . This fundamental difference in substitution pattern is not trivial; in related aminopyrazole kinase inhibitor programs, the regioisomeric arrangement of the aryl and amine groups on the pyrazole core dictates the geometry of critical hinge-binding interactions with the kinase ATP pocket, directly controlling target affinity and selectivity [1]. The two compounds, while sharing a molecular formula (C10H9ClFN3) and molecular weight (225.65 g/mol), are chemically and functionally distinct entities. Substituting one for the other will lead to a different chemical scaffold and is expected to abrogate any established structure-activity relationship (SAR) [1].
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | 4-(2-chloro-4-fluorophenyl) substitution; 5-amino group. CAS: 1343730-42-6. |
| Comparator Or Baseline | 3-(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine. 3-aryl substitution; 5-amino group. CAS: 1152708-48-9. |
| Quantified Difference | Regioisomeric (non-interchangeable scaffolds). No quantitative biological comparison data available for these two specific compounds. |
| Conditions | Structural analysis and class-level SAR inference from aminopyrazole kinase inhibitor literature. |
Why This Matters
Confirms the compound's unique regioisomeric identity, which is the primary driver of its distinct biological activity profile and prevents substitution with common isomers sharing the same molecular formula.
- [1] Zheng, K.; Iqbal, S.; Hernandez, P.; Park, H.; LoGrasso, P.V.; Feng, Y. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. J. Med. Chem. 2014, 57, 10013-10030. View Source
